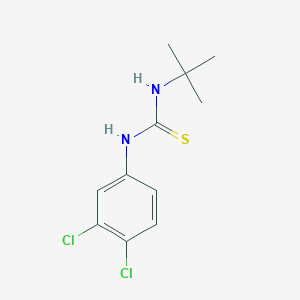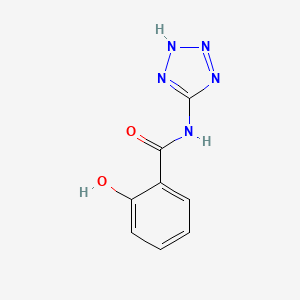
N-(tert-butyl)-N'-(3,4-dichlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-(3,4-dichlorophenyl)thiourea (also known as DCMU) is a herbicide that is widely used in scientific research. It is a photosynthetic electron transport inhibitor that prevents photosynthesis in plants by blocking the transfer of electrons from photosystem II to photosystem I. DCMU has been used to study the photosynthetic process in plants and algae, and its mechanism of action has been extensively studied in the scientific community.
Mécanisme D'action
DCMU acts as a photosynthetic electron transport inhibitor by binding to the D1 protein of photosystem II. This prevents the transfer of electrons from photosystem II to photosystem I, which disrupts the photosynthetic process and ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. DCMU also affects the synthesis of other proteins and lipids that are important for plant growth and development. Additionally, DCMU has been shown to induce oxidative stress in plants, which can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCMU in lab experiments is its high specificity for photosystem II. This allows researchers to selectively inhibit photosystem II without affecting other cellular processes. Additionally, DCMU is relatively easy to use and can be applied to plants in a variety of ways, including spraying or soaking.
One limitation of using DCMU in lab experiments is its potential toxicity to other organisms. DCMU is a herbicide and can be harmful to non-target organisms if not used properly. Additionally, DCMU can be difficult to remove from the environment once it has been applied, which can lead to long-term environmental effects.
Orientations Futures
There are a number of future directions for research on DCMU and its effects on photosynthesis and plant growth. One area of research is the development of new herbicides that are more effective and safer than DCMU. Another area of research is the study of the long-term effects of DCMU on the environment and non-target organisms. Additionally, researchers are exploring the use of DCMU in the development of new biofuels and other renewable energy sources.
Méthodes De Synthèse
DCMU can be synthesized by reacting tert-butylamine with 3,4-dichlorophenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure DCMU.
Applications De Recherche Scientifique
DCMU has been used extensively in scientific research to study the mechanism of photosynthesis in plants and algae. It has been used to investigate the role of photosystem II in photosynthesis, as well as the effects of light and temperature on photosynthetic activity. DCMU has also been used to study the effects of herbicides on the environment and to develop new herbicides with improved efficacy and safety.
Propriétés
IUPAC Name |
1-tert-butyl-3-(3,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-11(2,3)15-10(16)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMGRXQYJFBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)


![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)
![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)

![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)
